molecular formula C10H9ClN2OS B2515236 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide CAS No. 83443-28-1

2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

Cat. No. B2515236
CAS RN: 83443-28-1
M. Wt: 240.71
InChI Key: PSQPTDYINCRYJB-UHFFFAOYSA-N
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Description

The compound "2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide" is a chemical entity that has been the subject of various studies due to its potential as a building block for the synthesis of heterocyclic compounds and its interesting molecular structure. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us understand the properties and reactions of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds often involves multiple steps, including acetylation, esterification, and ring closure reactions. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification of 4-chlorophenoxyacetic acid followed by treatment with hydrazine hydrate and carbon disulfide to form the oxadiazole moiety . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide includes acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps . These methods could potentially be adapted for the synthesis of "2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic methods and X-ray crystallography. For instance, the crystal structures of various 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, revealing folded conformations and intramolecular hydrogen bonding . Vibrational spectroscopy and quantum computational approaches have been used to characterize the antiviral molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, providing insights into its geometric equilibrium and intermolecular interactions . These studies suggest that "2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide" may also exhibit a non-planar structure with potential for intramolecular and intermolecular hydrogen bonding.

Chemical Reactions Analysis

The reactivity of acetamide derivatives is often explored through their use as synthons in heterocyclic synthesis. For example, 2-cyano-N-(4-sulfamoylphenyl) acetamide has been described as a building block for polyfunctionalized heterocyclic compounds . The presence of functional groups such as cyano, sulfamoyl, and chloro can influence the reactivity and the types of chemical reactions these compounds can undergo. The synthesis and reactions of these compounds are typically tailored to produce desired heterocyclic structures with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure and substituents. Studies on related compounds have utilized dipole moment measurements and quantum chemical calculations to investigate their conformations and polarity . The presence of electronegative substituents such as chlorine can affect the electronic distribution within the molecule, potentially impacting its reactivity and interactions with biological targets. The pharmacokinetic properties of these compounds, including absorption, distribution, metabolism, excretion, and toxicity, are also of interest, particularly for those with antiviral activity .

Scientific Research Applications

Conformational and Structural Studies

  • Conformational Analysis : The conformations of related chloroacetamides, including 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide, were investigated using dipole moment methods and quantum chemical calculations. This study provides insight into the preferred conformer structures of these compounds, which is essential for understanding their chemical behavior and potential applications (Ishmaeva et al., 2015).

Synthesis and Chemical Reactions

  • Synthesis of Heterocycles : A study explored the use of cyanoacetamides, including 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide, for synthesizing various heterocycles. These compounds have significant potential due to their reactivity and the possibility of forming diverse chemical structures with therapeutic value (Darwish et al., 2014).

Spectroscopic Analysis

  • Vibrational Spectroscopy : The vibrational signatures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide were investigated using Raman and Fourier transform infrared spectroscopy. This research aids in understanding the molecular structure and interactions of such compounds (Mary et al., 2022).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : The crystal and molecular structures of various acetamide derivatives, including N-(5-chloro-2-hydroxy-phenyl)-acetamide, were characterized. This type of research is crucial for understanding the solid-state properties and potential applications of these compounds in various fields (Chi et al., 2018).

Medicinal Chemistry and Pharmacology

  • Antimicrobial Studies : Some derivatives of sulfanilamide, such as N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide, were synthesized and tested for antimicrobial activities. This research is indicative of the potential medical applications of acetamide derivatives in treating infections (Lahtinen et al., 2014).

properties

IUPAC Name

2-chloro-N-[2-(cyanomethylsulfanyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-7-10(14)13-8-3-1-2-4-9(8)15-6-5-12/h1-4H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQPTDYINCRYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

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